molecular formula C11H9NOS2 B2509711 (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one CAS No. 33992-80-2

(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one

Cat. No. B2509711
CAS RN: 33992-80-2
M. Wt: 235.32
InChI Key: RAXPMQHOSGNELK-TWGQIWQCSA-N
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Description

(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one, also known as 4-methylbenzylidene-2-mercapto-1,3-thiazole, is an organic compound with a wide range of applications in scientific research. It has been studied extensively in recent years due to its unique properties and potential for use in a variety of lab experiments.

Scientific Research Applications

Transition Metal Complexes and Biological Evaluation

The compound’s structure features a thiazolidinone ring with a sulfur atom (thiol group) and an imine group. Researchers have synthesized transition metal (II) complexes by reacting this compound with essential transition metals (such as Co, Cu, Zn, and Ni). These complexes exhibit interesting properties and have been characterized using techniques like IR, NMR, mass spectrometry, and elemental analysis .

Antimicrobial Activity:
Antioxidant Activity:

UV Filter and Microplastics Sorption

Environmental Monitoring

Biological Studies

properties

IUPAC Name

(5E)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS2/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXPMQHOSGNELK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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